1-(2-(tert-butylamino)-2-oxoethyl)-1H-imidazole-4-carboxylic acid
Overview
Description
The compound “2-(tert-Butylamino)ethyl methacrylate” has a molecular weight of 185.2634 . It’s worth noting that the structure of the requested compound might be similar, but the presence of the imidazole ring and carboxylic acid group would alter its properties.
Synthesis Analysis
While specific synthesis methods for the requested compound are not available, similar compounds such as β2-agonists have been synthesized using stereoselective methods .Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic techniques. For instance, a compound “4-[2-(tert-butylamino)-1-hydroxyethyl]-2-hydroxymethyl)phenol” was characterized using FT-IR and FT-Raman spectral analysis .Chemical Reactions Analysis
The chemical reactivity of a compound can be predicted based on its molecular structure. For instance, the compound “4-[2-(tert-butylamino)-1-hydroxyethyl]-2-hydroxymethyl)phenol” was studied using density functional theory (DFT) calculations .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For instance, “2-(tert-Butylamino)ethanol” has a molecular weight of 117.19 and a density of 0.867 g/mL at 25 °C .Scientific Research Applications
Antitumor Activity
Imidazole derivatives, including compounds structurally related to 1-(2-(tert-butylamino)-2-oxoethyl)-1H-imidazole-4-carboxylic acid, have been extensively reviewed for their antitumor activities. These studies highlight the significant potential of imidazole derivatives in the search for new antitumor drugs, showcasing compounds that have advanced to preclinical testing stages due to their promising biological properties (Iradyan, M., Iradyan, N., Arsenyan, F., & Stepanyan, G. M., 2009).
Synthetic Approaches for Drug Development
Research on the synthesis and transformation of imidazole derivatives, including 4-phosphorylated 1,3-azoles, has systematized the literary data on their chemical and biological properties. These synthetic routes offer a pathway for creating compounds with significant insecticidal, antihypertensive, and neurodegenerative activities, highlighting the versatility of imidazole derivatives in drug synthesis and their role in developing new therapeutic agents (Abdurakhmanova, E., Kondratyuk, K. M., Holovchenko, O., & Brovarets, V., 2018).
Role in Novel Drug Development
The structural significance of 1,3,4-oxadiazole containing compounds, which serve as surrogates of carboxylic acids, carboxamides, and esters, has been underscored in the context of new drug development. This review illustrates the wide-ranging pharmacological applications of these molecules, including antiviral, analgesic, anti-inflammatory, and antitumor activities, highlighting the potential of imidazole and oxadiazole cores in the development of efficacious and less toxic medicinal agents (Rana, K., Salahuddin, & Sahu, J., 2020).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
1-[2-(tert-butylamino)-2-oxoethyl]imidazole-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O3/c1-10(2,3)12-8(14)5-13-4-7(9(15)16)11-6-13/h4,6H,5H2,1-3H3,(H,12,14)(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVAWGTJCBIBVRI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)CN1C=C(N=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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